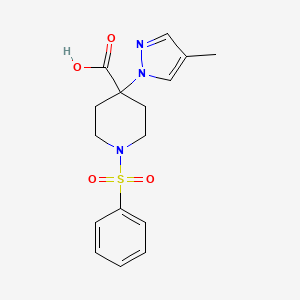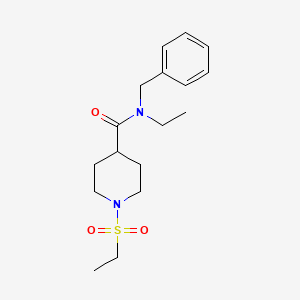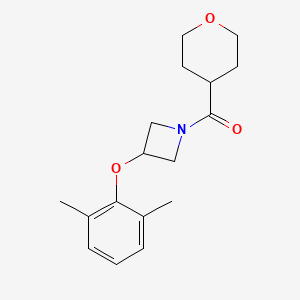![molecular formula C15H14F2N2O B5379348 1-(2-Fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5379348.png)
1-(2-Fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea is an organic compound that features two fluorophenyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea typically involves the reaction of 2-fluoroaniline with 4-fluorophenethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2-Fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The urea moiety may also play a role in stabilizing the compound’s interaction with its target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethylamine: This compound shares the fluorophenyl group but lacks the urea moiety.
4-Fluorophenethylamine: Similar in structure but differs in the position of the fluorine atom and the absence of the urea group.
Uniqueness
1-(2-Fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea is unique due to the presence of both fluorophenyl groups and the urea moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c16-12-7-5-11(6-8-12)9-10-18-15(20)19-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQWENQVHLTQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B5379270.png)
![N-ethyl-5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5379277.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-propylthiophene-3-carboxamide](/img/structure/B5379292.png)
![(1S,3R)-3-amino-N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B5379298.png)


![5-chloro-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5379316.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5379318.png)
![1-{3-[2-(3,5-dimethyl-1-benzofuran-2-yl)-1H-imidazol-1-yl]propyl}pyrrolidin-2-one](/img/structure/B5379323.png)
![4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5379336.png)


![2-methyl-5-[(2-methylphenyl)sulfamoyl]-N-(propan-2-yl)benzamide](/img/structure/B5379364.png)
![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1H-quinolin-4-one](/img/structure/B5379368.png)
